PI3-Kinase Alpha Inhibitor 2 is classified as a small molecule inhibitor specifically targeting the phosphoinositide 3-kinase alpha isoform. It is derived from synthetic methodologies aimed at creating selective inhibitors for this kinase, which plays a crucial role in oncogenic signaling. The compound's chemical identity includes a hydrochloride salt form, enhancing its solubility and stability for biological assays.
The synthesis of PI3-Kinase Alpha Inhibitor 2 involves several key steps:
The synthetic pathways are complex and often involve multiple steps to ensure high purity and biological activity of the final product.
The molecular structure of PI3-Kinase Alpha Inhibitor 2 is characterized by:
The chemical reactions involving PI3-Kinase Alpha Inhibitor 2 primarily focus on its synthesis and subsequent interactions:
The mechanism of action for PI3-Kinase Alpha Inhibitor 2 involves:
PI3-Kinase Alpha Inhibitor 2 exhibits several notable physical and chemical properties:
These properties are essential for evaluating the compound's potential as a therapeutic agent.
PI3-Kinase Alpha Inhibitor 2 has several significant applications in scientific research:
PI3Kα is a class IA PI3K heterodimer consisting of a p110α catalytic subunit (encoded by PIK3CA) and a p85 regulatory subunit (encoded by PIK3R1). The p110α subunit contains five domains:
The p85 regulatory subunit stabilizes p110α and represses its basal activity. Its SH2 domains bind phosphotyrosine residues on activated receptor tyrosine kinases (RTKs), relieving inhibitory contacts with p110α. This induces conformational changes that expose the kinase domain for substrate access [9] [10].
Key structural insights:
The ATP-binding pocket within the kinase domain is the primary target for competitive inhibitors. Key features include:
PI3-Kinase alpha Inhibitor 2 (hydrochloride) exploits these dynamics through:
Comparative inhibitor kinetics:
Table 1: Inhibitor Binding Kinetics for PI3Kα ATP-Binding Pocket
Compound | IC₅₀ (nM) | Selectivity vs. PI3Kγ | Key Structural Interactions |
---|---|---|---|
PI3Kα Inhibitor 2 | Not reported | >100-fold* | Hinge region H-bonds; affinity pocket occupancy |
PIK93 (Parent compound) | 8.9 | 1-fold | Non-selective hinge binding |
Compound 10 (Optimized) | 3.6 | >1000-fold | Methoxy group steric occlusion |
Selectivity inferred from structural analogs [4].
PI3Kα is a master regulator of the PI3K/AKT/mTOR cascade:
Oncogenic dysregulation mechanisms:
Table 2: Oncogenic PIK3CA Mutations in Human Cancers
Mutation Site | Domain | Frequency in Cancers | Functional Consequence |
---|---|---|---|
E542K/E545K | Helical | 25% (breast/colon) | Disrupts p85 binding; constitutive activation |
H1047R/L | Kinase | 40% (endometrial/breast) | Enhances membrane affinity |
C420R | C2 | 5% (glioblastoma) | Unknown; stabilizes p110α-p85 complex |
Data synthesized from TCGA studies [8] [10].
PI3-Kinase alpha Inhibitor 2 (hydrochloride) suppresses oncogenicity by:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0